molecular formula C29H24N2O5 B10868298 10-(2-furoyl)-3-(2-furyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(2-furoyl)-3-(2-furyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10868298
M. Wt: 480.5 g/mol
InChI Key: CADYGYWEDFRXBC-UHFFFAOYSA-N
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Description

3-(2-FURYL)-10-(2-FURYLCARBONYL)-11-(2-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound characterized by its unique structure, which includes furan, methoxyphenyl, and dibenzodiazepinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYL)-10-(2-FURYLCARBONYL)-11-(2-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. The initial steps often include the formation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-FURYL)-10-(2-FURYLCARBONYL)-11-(2-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furanones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-(2-FURYL)-10-(2-FURYLCARBONYL)-11-(2-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-FURYL)-10-(2-FURYLCARBONYL)-11-(2-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. The compound’s anticancer properties could be related to its interaction with cellular pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-FURYL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
  • N-(3-(2-FURYL)-2-PROPENYLIDENE)-4-(2-METHOXYPHENYL)-1-PIPERAZINAMINE

Uniqueness

3-(2-FURYL)-10-(2-FURYLCARBONYL)-11-(2-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its complex structure, which combines multiple functional groups and aromatic systems

Properties

Molecular Formula

C29H24N2O5

Molecular Weight

480.5 g/mol

IUPAC Name

5-(furan-2-carbonyl)-9-(furan-2-yl)-6-(2-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H24N2O5/c1-34-25-11-5-2-8-19(25)28-27-21(16-18(17-23(27)32)24-12-6-14-35-24)30-20-9-3-4-10-22(20)31(28)29(33)26-13-7-15-36-26/h2-15,18,28,30H,16-17H2,1H3

InChI Key

CADYGYWEDFRXBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C5N2C(=O)C6=CC=CO6

Origin of Product

United States

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